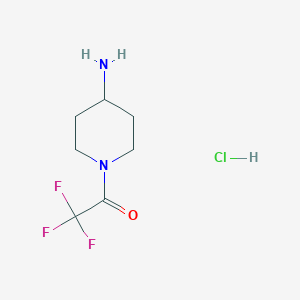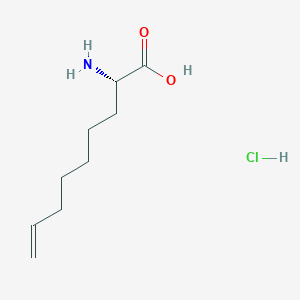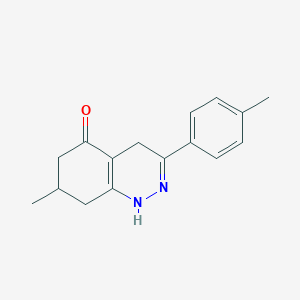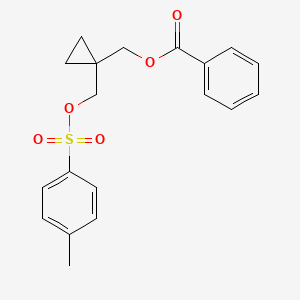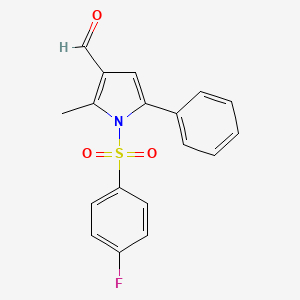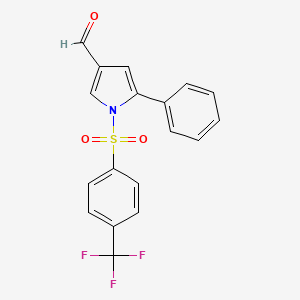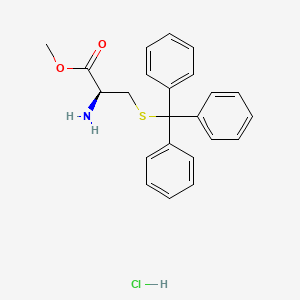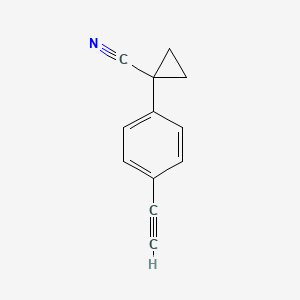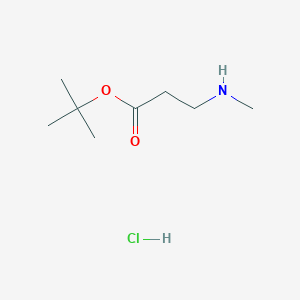
H-beta-MeAla-OtBu*HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
H-beta-MeAla-OtBu*HCl, also known as Hydroxycinnamoyl-beta-Methylalanine tert-Butyl Ester Hydrochloride, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. It is an off-white powder with a molecular formula of C8H18ClNO2 .
Physical And Chemical Properties Analysis
This compound is an off-white powder . Its molecular formula is C8H18ClNO2, and it has a molecular weight of 195.69 g/mol. Further physical and chemical properties are not provided in the search results.Mechanism of Action
Target of Action
H-beta-MeAla-OtBuHCl is an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in the metabolism of glucose, a simple carbohydrate that the body uses for energy
Mode of Action
The mode of action of H-beta-MeAla-OtBu*HCl is not explicitly stated in the available resources. As an alanine derivative, it may interact with its targets in a similar manner to alanine. Alanine is involved in the glucose-alanine cycle, which allows muscles and other tissues to derive energy from amino acids. It’s also involved in the process of gluconeogenesis, where glucose is produced from non-carbohydrate sources .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to those of alanine due to its status as an alanine derivative. Alanine plays a role in several biochemical pathways, including protein synthesis and the glucose-alanine cycle. In the glucose-alanine cycle, alanine is transported to the liver from muscles, where it is converted into pyruvate and then glucose, which can be used for energy .
Result of Action
Given its status as an alanine derivative, it may share some of the effects of alanine, such as participating in protein synthesis and energy production .
properties
IUPAC Name |
tert-butyl 3-(methylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2,3)11-7(10)5-6-9-4;/h9H,5-6H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTIVPYUPOXXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl](/img/structure/B6361084.png)

![4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate](/img/structure/B6361087.png)

